![molecular formula C23H25N3O6S2 B2451853 (Z)-methyl 2-(6-methoxy-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-74-2](/img/structure/B2451853.png)
(Z)-methyl 2-(6-methoxy-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
Scientific Research Applications
Synthesis and Characterization :
- Uma et al. (2017) synthesized derivatives of benzo[d]thiazol, which included compounds structurally related to the target compound. Their study focused on the synthesis and characterization of these derivatives, which are of interest due to their biological activities (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
- Wang Yu-huan (2009) conducted a study on the synthesis of thiazolyl and imino acetic acid benzothiazolyl thioester derivatives. The research explored optimal conditions for synthesis, potentially aiding in the development of similar compounds (Wang Yu-huan, 2009).
- Mohamed (2021) reported on the synthesis of ethyl amino(methoxy)methyl-benzo[4,5]thiazole derivatives. The study's focus on the synthesis process provides insight into creating similar molecular structures (Mohamed, 2021).
Antimicrobial and Anticancer Activities :
- Farah et al. (2011) explored the synthesis of benzimidazole derivatives, closely related to the target compound, for potential anticancer applications. This study highlights the therapeutic possibilities of such compounds in oncology (Farah, Gangapuram, Mateeva, Mochona, Ardley, & Redda, 2011).
- Ovonramwen et al. (2019) synthesized and characterized a compound related to the target molecule and evaluated its antimicrobial activities. This study contributes to understanding the potential antimicrobial applications of similar compounds (Ovonramwen, Owolabi, & Oviawe, 2019).
Molecular Modelling and Structural Analysis :
- Vankadari et al. (2013) performed molecular modeling on similar benzothiazole derivatives, which can provide insights into the structural and functional properties of the target compound (Vankadari, Mandala, Pochampalli, Tigulla, Valeru, & Thampu, 2013).
- Inkaya et al. (2012) focused on the X-ray structure and spectroscopic characterization of a thiazolyl derivative, contributing to the understanding of the structural aspects of similar compounds (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).
properties
IUPAC Name |
methyl 2-[6-methoxy-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S2/c1-31-17-8-11-19-20(14-17)33-23(26(19)15-21(27)32-2)24-22(28)16-6-9-18(10-7-16)34(29,30)25-12-4-3-5-13-25/h6-11,14H,3-5,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZCZPBEFGDDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(6-methoxy-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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